n-Methylaniline-2,3,4,5,6-d5
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Overview
Description
n-Methylaniline-2,3,4,5,6-d5, also known as Benzen-d5-amine, N-methyl-, is a deuterated derivative of n-Methylaniline. This compound is characterized by the presence of five deuterium atoms replacing the hydrogen atoms on the benzene ring. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylaniline-2,3,4,5,6-d5 typically involves the reaction of Bromobenzene-d5 with Methylamine. This reaction is carried out in the presence of a copper catalyst in water at a temperature of 100°C within a sealed tube . The yield of this reaction is approximately 85%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Methylaniline-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
n-Methylaniline-2,3,4,5,6-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Used in the production of dyes, agrochemicals, and other organic products
Mechanism of Action
The mechanism of action of n-Methylaniline-2,3,4,5,6-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in methylation and demethylation reactions. The deuterium atoms in the compound provide a unique advantage in studying these reactions due to the kinetic isotope effect, which slows down the reaction rate and allows for detailed analysis .
Comparison with Similar Compounds
Similar Compounds
n-Methylaniline: The non-deuterated version of the compound.
Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Aniline: The parent compound without any methyl groups.
Uniqueness
n-Methylaniline-2,3,4,5,6-d5 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C7H9N |
---|---|
Molecular Weight |
112.18 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-methylaniline |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
AFBPFSWMIHJQDM-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC)[2H])[2H] |
Canonical SMILES |
CNC1=CC=CC=C1 |
Origin of Product |
United States |
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